Bis(4-nitrophenyl) tridecylphosphonate

Description

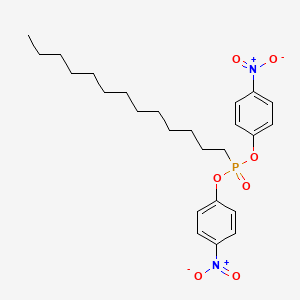

Bis(4-nitrophenyl) tridecylphosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to two 4-nitrophenyl groups and a tridecyl chain via phosphonate ester linkages. The 4-nitrophenyl substituents impart strong electron-withdrawing properties due to the nitro group (-NO₂), which significantly influences the compound’s reactivity, stability, and applications in fields such as polymer chemistry, flame retardancy, or catalysis. Its structure differentiates it from analogous phosphites or phosphates, as phosphonates (P=O with two organic groups and one ester) exhibit distinct hydrolytic stability and electronic behavior .

Properties

CAS No. |

62785-26-6 |

|---|---|

Molecular Formula |

C25H35N2O7P |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

1-nitro-4-[(4-nitrophenoxy)-tridecylphosphoryl]oxybenzene |

InChI |

InChI=1S/C25H35N2O7P/c1-2-3-4-5-6-7-8-9-10-11-12-21-35(32,33-24-17-13-22(14-18-24)26(28)29)34-25-19-15-23(16-20-25)27(30)31/h13-20H,2-12,21H2,1H3 |

InChI Key |

TXGDMYWETMKRAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-nitrophenyl) tridecylphosphonate typically involves the reaction of tridecylphosphonic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The general reaction scheme is as follows:

Tridecylphosphonic acid+24-nitrophenolDCCBis(4-nitrophenyl) tridecylphosphonate+Dicyclohexylurea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-nitrophenyl) tridecylphosphonate undergoes various chemical reactions, including:

Hydrolysis: The phosphonate ester bond can be hydrolyzed under acidic or basic conditions to yield tridecylphosphonic acid and 4-nitrophenol.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: Tridecylphosphonic acid and 4-nitrophenol.

Reduction: Bis(4-aminophenyl) tridecylphosphonate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(4-nitrophenyl) tridecylphosphonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphonate chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in phosphate metabolism.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of bis(4-nitrophenyl) tridecylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to the active sites of enzymes that recognize phosphate substrates. This binding can inhibit the enzyme’s activity by blocking the substrate’s access to the active site. Additionally, the nitrophenyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, further stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Research Findings and Trends

- Stability : Phosphonates with nitroaryl groups exhibit superior thermal and hydrolytic stability compared to phosphites, aligning with their use in high-temperature industrial processes .

- Synthetic Challenges: Introducing long alkyl chains (e.g., tridecyl) may reduce solubility in polar solvents, a limitation shared with Bis(4-nonylphenyl) tridecyl phosphite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.